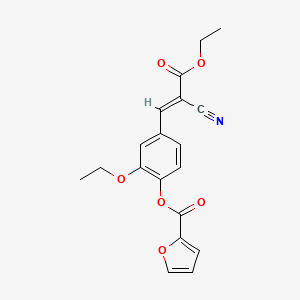![molecular formula C23H21ClN2O3 B3478281 4-[2-(4-chloroanilino)-2-oxoethoxy]-N-(2-ethylphenyl)benzamide](/img/structure/B3478281.png)
4-[2-(4-chloroanilino)-2-oxoethoxy]-N-(2-ethylphenyl)benzamide
概要
説明
4-[2-(4-chloroanilino)-2-oxoethoxy]-N-(2-ethylphenyl)benzamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a 4-chloroanilino group, an oxoethoxy linkage, and a benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-chloroanilino)-2-oxoethoxy]-N-(2-ethylphenyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-chloroaniline with ethyl chloroformate to form an intermediate, which is then reacted with 2-ethylphenylamine to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings.
化学反応の分析
Types of Reactions
4-[2-(4-chloroanilino)-2-oxoethoxy]-N-(2-ethylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the oxo group to a hydroxyl group.
Substitution: The chloro group in the 4-chloroanilino moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted anilino derivatives.
科学的研究の応用
4-[2-(4-chloroanilino)-2-oxoethoxy]-N-(2-ethylphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[2-(4-chloroanilino)-2-oxoethoxy]-N-(2-ethylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses, contributing to its observed effects.
類似化合物との比較
Similar Compounds
- 4-[(2-(2,5-dichloroanilino)-2-oxoethoxy]-N-(2-methoxy-5-methylphenyl)benzamide
- 4-{(E)-[2-(2-{2-[(4-chloroanilino)carbonyl]anilino}-2-oxoacetyl)hydrazono]methyl}phenyl 4-methoxybenzoate
Uniqueness
4-[2-(4-chloroanilino)-2-oxoethoxy]-N-(2-ethylphenyl)benzamide stands out due to its specific combination of functional groups, which confer unique chemical properties and biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
特性
IUPAC Name |
4-[2-(4-chloroanilino)-2-oxoethoxy]-N-(2-ethylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O3/c1-2-16-5-3-4-6-21(16)26-23(28)17-7-13-20(14-8-17)29-15-22(27)25-19-11-9-18(24)10-12-19/h3-14H,2,15H2,1H3,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUCTKLBZDHTBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(4-methylphenyl)amino]carbonyl}phenyl 2-oxo-2H-chromene-3-carboxylate](/img/structure/B3478205.png)
![4-{[(4-methylphenyl)amino]carbonyl}phenyl 1-benzofuran-2-carboxylate](/img/structure/B3478207.png)
![4-{[(4-methylphenyl)amino]carbonyl}phenyl (4-propylphenoxy)acetate](/img/structure/B3478216.png)
![4-{[(4-methylphenyl)amino]carbonyl}phenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate](/img/structure/B3478235.png)

![N-[4-(pyridin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide](/img/structure/B3478247.png)
![2,2-diphenyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}acetamide](/img/structure/B3478249.png)
![3-methoxy-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}benzamide](/img/structure/B3478255.png)
![3-bromo-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}benzamide](/img/structure/B3478260.png)
![3,4,5-triethoxy-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B3478262.png)
![2-(4-bromophenoxy)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}acetamide](/img/structure/B3478267.png)
![2-(2-bromo-4-methylphenoxy)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}acetamide](/img/structure/B3478269.png)
![N-(4-chlorophenyl)-2-[3-(3-methylphenoxy)-4-oxochromen-7-yl]oxyacetamide](/img/structure/B3478280.png)
![2-[3-(2-chlorophenoxy)-4-oxochromen-7-yl]oxy-N-(2-ethylphenyl)acetamide](/img/structure/B3478294.png)
